

An In-depth Technical Guide to the Structure and Synthesis of Isoflupredone-d5

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Compound of Interest

Compound Name: Isoflupredone-d5

Cat. No.: B15553556

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a detailed proposed synthesis pathway for **Isoflupredone-d5**. The information is curated for researchers and professionals in drug development and related scientific fields. All quantitative data is presented in structured tables, and experimental methodologies are detailed. Visual diagrams created using the DOT language are included to illustrate key structures and workflows.

Chemical Structure of Isoflupredone-d5

Isoflupredone-d5 is the deuterated analog of Isoflupredone, a synthetic glucocorticoid. The molecular formula for **Isoflupredone-d5** is C₂₁H₂₂D₅FO₅^[1]. Based on established methods for the deuteration of corticosteroids, it is proposed that the five deuterium atoms are located on the A-ring of the steroid nucleus. This substitution pattern is consistent with synthetic routes involving the reductive deuteration of the α,β -unsaturated ketone system in the A-ring of the precursor.

The proposed structure of **Isoflupredone-d5** is presented below.

Caption: Proposed chemical structure of **Isoflupredone-d5**.

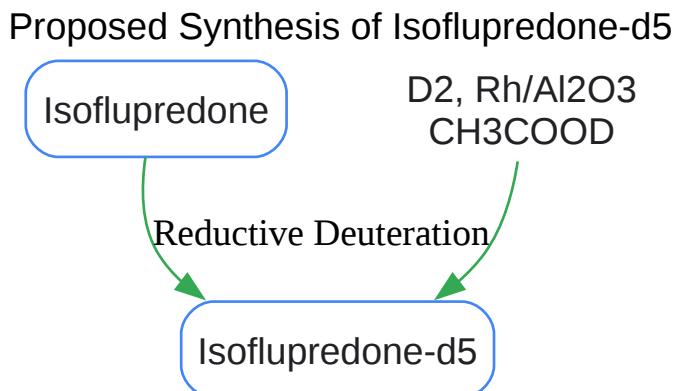
Structural Details:

Parameter	Value
Molecular Formula	C21H22D5FO5
Molecular Weight	383.47 g/mol [1]
IUPAC Name	(8S,9R,10S,11S,13S,14S,17R)-9-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,6,7,8,9,10,11,12,13,14,15,16-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one-1,2,2,4,6-d5
InChI Key	WAIJIHDWAKJCBX-BULBTXNYSA-N (non-deuterated)
CAS Number	338-95-4 (non-deuterated) [1]

Proposed Synthesis of Isoflupredone-d5

A specific, detailed experimental protocol for the synthesis of **Isoflupredone-d5** is not readily available in the public domain. However, based on the well-established methods for the synthesis of other deuterated corticosteroids, a plausible synthetic route can be proposed. The synthesis of tetrahydrocortisol-d5 and tetrahydrocortisone-d5 has been successfully achieved through the reductive deuteration of prednisolone or prednisone^[2]. As Isoflupredone is the 9 α -fluoro derivative of prednisolone, a similar strategy is highly applicable.

The proposed synthesis involves a one-step reductive deuteration of Isoflupredone.



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Caption: Proposed synthetic pathway for **Isoflupredone-d5**.

Experimental Protocol: Proposed Reductive Deuteration of Isoflupredone

This protocol is adapted from the synthesis of tetrahydrocortisol-d5 and tetrahydrocortisone-d5[2].

Materials:

- Isoflupredone
- 5% Rhodium on alumina (Rh/Al₂O₃) catalyst
- Deuterium gas (D₂)
- Deuterated acetic acid (CH₃COOD)
- Methanol (anhydrous)
- Ethyl acetate
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a high-pressure reaction vessel, dissolve Isoflupredone (1 equivalent) in a minimal amount of anhydrous methanol. Add deuterated acetic acid (CH₃COOD) to the solution.
- Catalyst Addition: Carefully add 5% Rhodium on alumina catalyst to the reaction mixture. The amount of catalyst should be optimized, but a starting point of 10-20% by weight relative to the Isoflupredone can be used.
- Deuteration: Seal the reaction vessel and purge with deuterium gas (D₂) several times to remove any air. Pressurize the vessel with D₂ gas (the optimal pressure will need to be determined, but pressures in the range of 1-5 atm are typical for such reductions).

- Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion of the reaction, carefully vent the deuterium gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with methanol.
- Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in ethyl acetate) to yield pure **Isoflupredone-d5**.
- Characterization: The structure and isotopic purity of the final product should be confirmed by analytical techniques such as ^1H NMR, ^{13}C NMR, ^2H NMR, and high-resolution mass spectrometry.

Quantitative Data

As a specific synthesis of **Isoflupredone-d5** has not been published, experimental data such as yield, purity, and detailed spectroscopic data are not available. However, for the synthesis of related deuterated corticosteroids, high isotopic purities have been reported. For instance, the isotopic purities of tetrahydrocortisol-d5 and tetrahydrocortisone-d5 were estimated to be 86.17 atom%D and 81.90 atom%D, respectively[2]. It is expected that a similar level of isotopic enrichment could be achieved for **Isoflupredone-d5** using the proposed method.

Table of Expected Quantitative Data:

Parameter	Expected Value	Notes
Yield	50-70%	Based on similar steroid reductions.
Purity	>98%	After chromatographic purification.
Isotopic Purity	>80 atom% D	As determined by mass spectrometry.

Conclusion

This technical guide provides a detailed overview of the proposed structure and a plausible synthesis for **Isoflupredone-d5**. While a specific, validated synthesis protocol and associated quantitative data are not yet available in the scientific literature, the proposed methodology, based on established procedures for structurally similar corticosteroids, offers a strong foundation for the successful laboratory preparation of this deuterated standard. Further experimental work is required to optimize the reaction conditions and fully characterize the resulting **Isoflupredone-d5**.

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